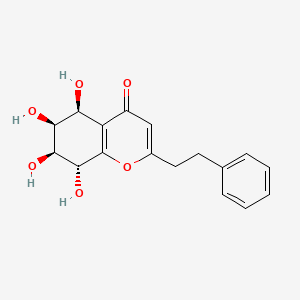![molecular formula C11H14N4O4 B15138852 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one typically involves the condensation of a purine base with a ribose sugar. One common method includes the use of dimethylsulfoxide (DMSO) as a solvent, followed by the addition of purified water, filtering the slurry, and washing with water and ethanol . The final product is then dried under vacuum at a temperature not exceeding 40°C .
Industrial Production Methods
For large-scale production, the compound can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process involves the use of sealed pressure reactors to maintain the required temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribose moiety.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of xanthosine derivatives, while reduction can yield deoxy derivatives .
Aplicaciones Científicas De Investigación
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in nucleic acid metabolism and is used in studies related to DNA and RNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. It can act as an agonist or antagonist for various enzymes and receptors involved in nucleic acid metabolism. The exact mechanism involves binding to the active site of these enzymes, thereby modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: Another purine nucleoside with similar structural features but different biological activities.
Inosine: Known for its role in purine metabolism and potential therapeutic applications.
Xanthosine: Shares structural similarities but differs in its oxidation state and biological functions.
Uniqueness
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one: is unique due to its specific configuration and functional groups, which confer distinct biochemical properties and potential therapeutic benefits .
Propiedades
Fórmula molecular |
C11H14N4O4 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3/t6?,7-,8-/m1/s1 |
Clave InChI |
OHRQAESFEIUOGS-SPDVFEMOSA-N |
SMILES isomérico |
CN1C=NC2=C(C1=O)N=CN2[C@H]3CC([C@H](O3)CO)O |
SMILES canónico |
CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
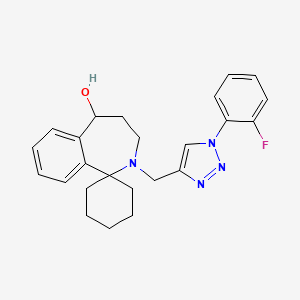


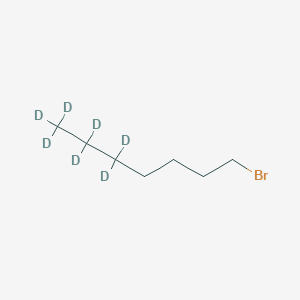
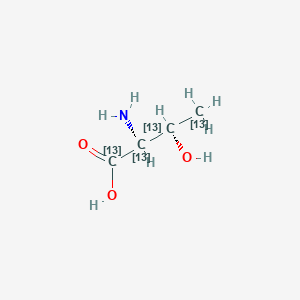
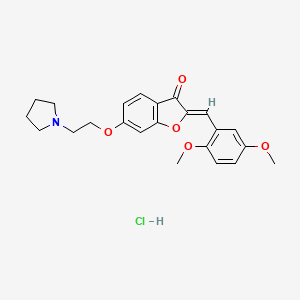


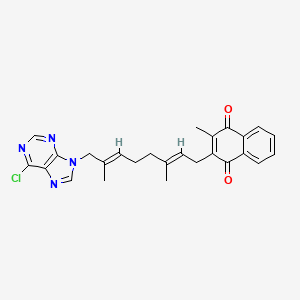

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)

